molecular formula C21H24FN5O3S B2751868 1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034348-35-9

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2751868
CAS No.: 2034348-35-9
M. Wt: 445.51
InChI Key: YSTNKTTWCAOLPJ-UHFFFAOYSA-N
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Description

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C21H24FN5O3S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Docking Studies

Piperazine-1-yl-1H-indazole derivatives, closely related to the compound , play a significant role in medicinal chemistry. For example, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole has been synthesized and characterized, with docking studies presented to understand its potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiolabeled Antagonists for Neurotransmission Studies

Compounds like [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, are used as 5-HT1A antagonists for studying serotonergic neurotransmission using positron emission tomography (PET). This research includes chemistry, radiochemistry, animal and human data, toxicity, and metabolism (Plenevaux et al., 2000).

Glucan Synthase Inhibitors

In another study, a series of compounds including pyridazinones and piperazine derivatives were investigated as β-1,3-glucan synthase inhibitors. These compounds, such as 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one, showed efficacy in in vivo models of Candida glabrata infection, highlighting their therapeutic potential (Ting et al., 2011).

Antimicrobial and Antioxidant Properties

The synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus has led to the development of compounds with antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds were evaluated for biological potentials, indicating their diverse application in treating various conditions (Mermer et al., 2018).

Antiproliferative Agents

A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, including piperazine derivatives, showed moderate to good antiproliferative activity against various cancer cell lines. One such compound exhibited significant activity against prostate cancer, suggesting its potential as an antitumor agent (Fu et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A receptors . These receptors are a subtype of 5-HT receptors that bind the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). They are located in various parts of the brain and play a significant role in mood regulation, anxiety, and sleep.

Mode of Action

The compound interacts with its targets by binding to the 5-HT1A receptors. The most optimal condition for high binding affinity is provided by a linker length of (CH2)n, n=4 . When there is a change in the value of ‘n’, it subsequently reduces the affinity of ligands and disrupts the most optimal condition for high binding to the 5-HT1A receptor .

Properties

IUPAC Name

1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3S/c1-30-18-7-6-15(22)14-19(18)31(28,29)26-12-10-25(11-13-26)21-20-16-4-2-3-5-17(16)24-27(20)9-8-23-21/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNKTTWCAOLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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